CO1686-DA -

CO1686-DA

Catalog Number: EVT-1535755
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Source and Classification

CO1686-DA originates from a class of compounds known as anilino-pyrimidines. It is classified as an antineoplastic agent due to its application in cancer treatment, particularly for patients with non-small cell lung cancer harboring specific EGFR mutations. Its mechanism of action involves the covalent modification of the cysteine residue at position 797 of the EGFR protein, leading to sustained inhibition of kinase activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of CO1686-DA typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Iododestannylation: This step introduces iodine into the compound through a palladium-catalyzed reaction, yielding intermediates that are further modified.
  3. Final Coupling: The final compound is obtained through coupling reactions that form the core structure of CO1686-DA, including the introduction of functional groups that enhance its binding affinity for EGFR.
Molecular Structure Analysis

Structure and Data

The molecular structure of CO1686-DA features a complex arrangement that includes an anilinopyrimidine core. Key structural components include:

  • Covalent Binding Site: The compound binds covalently to Cys797 in the EGFR protein.
  • Hydrophobic Interactions: The structure is designed to maximize hydrophobic interactions with residues such as Leu718 and Val726, enhancing binding specificity.
  • Crystallography: Crystal structures have been elucidated, revealing that CO1686-DA adopts a conformation that allows for effective interaction with mutant forms of EGFR .

Data from X-ray crystallography studies indicate that the binding modes of CO1686-DA with both L858R and T790M mutants are similar, confirming its broad applicability against these variants.

Chemical Reactions Analysis

Reactions and Technical Details

CO1686-DA undergoes several key chemical reactions during its interaction with EGFR:

  1. Covalent Modification: The primary reaction involves the formation of a covalent bond between CO1686-DA and Cys797, effectively inhibiting the kinase activity of EGFR.
  2. Selectivity Mechanism: The design of CO1686-DA allows it to selectively bind to mutant forms while avoiding significant interaction with wild-type EGFR, which is crucial for reducing off-target effects.
  3. Resistance Mechanisms: Studies have shown that certain mutations (e.g., L718Q and L844V) can confer resistance to CO1686-DA by altering binding dynamics .
Mechanism of Action

Process and Data

The mechanism by which CO1686-DA exerts its therapeutic effects involves:

  1. Binding to Mutant EGFR: Upon administration, CO1686-DA preferentially binds to mutant forms of EGFR through non-covalent interactions followed by covalent modification at Cys797.
  2. Inhibition of Signaling Pathways: This binding effectively blocks downstream signaling pathways critical for tumor growth and survival.
  3. Pharmacodynamics: In vitro studies have demonstrated that CO1686-DA inhibits cell proliferation in cancer cell lines harboring EGFR mutations at low concentrations (IC50 values around 0.04 μM) while exhibiting significantly reduced activity against wild-type receptors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CO1686-DA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 467 g/mol.
  • Solubility: Moderate aqueous solubility at physiological pH (around 7.4).
  • Stability: The compound remains stable under physiological conditions but may degrade in extreme pH environments or upon exposure to light.

These properties are essential for determining the formulation strategies used in clinical settings .

Applications

Scientific Uses

CO1686-DA is primarily utilized in oncology for:

  1. Targeted Therapy: It provides a targeted therapeutic option for patients with non-small cell lung cancer who exhibit specific EGFR mutations, particularly those resistant to first-line therapies.
  2. Research Tool: Beyond clinical applications, CO1686-DA serves as a valuable tool in research settings for studying EGFR signaling pathways and resistance mechanisms in cancer biology.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy and overcome resistance in various cancer types .
Introduction to EGFR-Targeted Therapies in NSCLC

Epidermal Growth Factor Receptor (EGFR) Mutations in Oncogenesis

Epidermal Growth Factor Receptor (EGFR) mutations are established as primary oncogenic drivers in approximately 10-15% of non-small cell lung cancer (NSCLC) cases in Western populations, with significantly higher incidence (30-50%) among Asian patients and never-smokers [5] [9]. These gain-of-function mutations – predominantly exon 19 deletions (45-50%) and exon 21 L858R point mutations (40-45%) – result in constitutive kinase activation that bypasses normal ligand-dependent signaling. The mutated receptor exhibits persistent autophosphorylation, leading to uncontrolled activation of downstream pro-survival pathways (PI3K/AKT, RAS/RAF/MEK) that drive malignant transformation and tumor proliferation [1] [7]. The identification of these mutations revolutionized NSCLC treatment by enabling molecularly targeted therapeutic approaches.

Limitations of First- and Second-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

First-generation (gefitinib, erlotinib) and second-generation (afatinib, dacomitinib) EGFR TKIs initially demonstrated remarkable efficacy in EGFR-mutant NSCLC, with response rates of 50-80% and median progression-free survival (PFS) of 9-14 months [8]. However, these reversible (1st-gen) and irreversible (2nd-gen) ATP-competitive inhibitors face significant therapeutic limitations:

  • Wild-Type EGFR Toxicity: Inhibition of wild-type EGFR in skin and gastrointestinal tract leads to dose-limiting toxicities (e.g., rash, diarrhea), preventing achievement of tumor-inhibitory concentrations [1] [8]
  • Blood-Brain Barrier Penetration: Poor CNS penetration results in inadequate control of brain metastases, a common progression site [8]
  • Acquired Resistance: Inevitable disease progression occurs within 9-14 months for most patients due to diverse resistance mechanisms [6] [8]

Table 1: Comparison of EGFR-TKI Generations in NSCLC

GenerationRepresentative AgentsKey AdvantagesPrimary Limitations
FirstGefitinib, ErlotinibHigh initial response rates (60-80%), oral administrationReversible binding, wild-type toxicity, T790M vulnerability
SecondAfatinib, DacomitinibIrreversible binding, broader ErbB inhibitionIncreased wild-type toxicity, limited T790M efficacy
ThirdOsimertinib, CO-1686T790M selectivity, CNS penetration, reduced wild-type toxicityC797S resistance, off-target resistance mechanisms

Emergence of T790M Mutation as a Resistance Mechanism

The gatekeeper T790M mutation in exon 20 represents the most prevalent resistance mechanism, occurring in 50-60% of patients progressing on first- or second-generation TKIs [4] [6] [8]. This point mutation substitutes methionine for threonine at residue 790, conferring resistance through two complementary mechanisms:

  • Steric Hindrance: The bulkier methionine side chain creates steric interference with TKI binding [3] [4]
  • Increased ATP Affinity: Restoration of high ATP-binding affinity (approximately 5-fold increase) reduces inhibitor effectiveness in competitive ATP binding [4] [8]

The T790M mutation occurs in cis with primary sensitizing mutations (e.g., L858R/T790M), creating a doubly-mutant oncogene that maintains kinase dependency on EGFR signaling while resisting inhibition by early-generation TKIs. Crucially, T790M exists as a minor subclone (<1% allele frequency) prior to TKI treatment, with therapeutic pressure selecting for expansion of resistant clones [4] [6].

Table 2: Molecular Mechanisms of Resistance to Early-Generation EGFR TKIs

Resistance MechanismFrequencyMolecular ConsequenceImpact on TKI Therapy
T790M Mutation50-60%Increased ATP affinity, steric hindranceBlocks 1st/2nd gen TKI binding
MET Amplification5-20%ERBB3/PI3K bypass signalingActivates downstream pathways independently
Histologic Transformation3-14%Small cell or mesenchymal phenotypeLineage shift with different drug sensitivities
Other Mutations (BRAF, PIK3CA)1-5%Alternative pathway activationBypasses EGFR signaling dependency

Rationale for Third-Generation EGFR Inhibitors: Selectivity and Covalent Binding

Third-generation EGFR TKIs were designed to specifically address T790M-mediated resistance through dual-targeting strategies:

  • Covalent Binding: Incorporation of an acrylamide warhead enabling irreversible binding to Cys797 at the ATP-binding site, overcoming the increased ATP affinity conferred by T790M [3] [8]
  • Mutant Selectivity: Structural modifications creating differential affinity for mutant (T790M-positive) versus wild-type EGFR, minimizing off-target toxicity [3] [10]

This generation of inhibitors exploits the unique cysteine residue (Cys797) present in mutant EGFR, allowing formation of covalent adducts inaccessible to wild-type receptors. CO-1686 (rociletinib) emerged alongside osimertinib (AZD9291) and olmutinib as a promising candidate with >200-fold selectivity for EGFR^L858R/T790M over wild-type EGFR [10].

Properties

Product Name

CO1686-DA

IUPAC Name

1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

InChI Key

PXQZEXVGMRJEQE-UHFFFAOYSA-N

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.